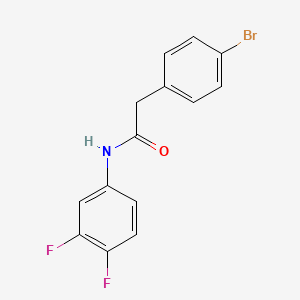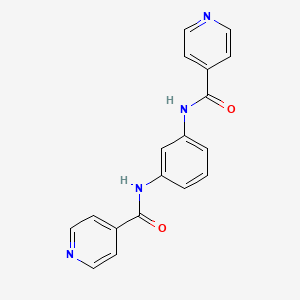
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, commonly known as BDDA, is a chemical compound with potential therapeutic applications in various fields of medical research. This molecule belongs to the class of arylamide derivatives, which are known for their diverse biological activities.
Mechanism of Action
BDDA exerts its biological effects through various mechanisms. In cancer cells, BDDA induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In inflammation, BDDA inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor-κB (NF-κB). It also reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In neurological disorders, BDDA has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
BDDA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDDA inhibits the proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and increases the expression of antioxidant enzymes. In vivo studies have shown that BDDA inhibits tumor growth, reduces inflammation, and improves cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using BDDA in lab experiments include its diverse biological activities, its relatively easy synthesis, and its low toxicity. However, the limitations of using BDDA in lab experiments include its limited solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for BDDA research. One future direction is to investigate the potential of BDDA as a therapeutic agent for various types of cancer. Another future direction is to explore the use of BDDA in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of BDDA in neurological disorders and to explore its potential as a neuroprotective agent. Finally, the development of BDDA analogs with improved solubility and stability could lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of BDDA involves the reaction of 4-bromobenzoyl chloride with 3,4-difluoroaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain BDDA. The purity of the compound can be improved by recrystallization from ethanol or ethyl acetate.
Scientific Research Applications
BDDA has shown promising results in various scientific research fields such as cancer, inflammation, and neurological disorders. In cancer research, BDDA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BDDA has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurological disorders research, BDDA has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANONJWKIOJVRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)



![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)